molecular formula C5H7ClN2 B2822193 4-chloro-1,5-dimethyl-1H-imidazole CAS No. 1856063-57-4

4-chloro-1,5-dimethyl-1H-imidazole

Cat. No. B2822193
CAS RN: 1856063-57-4
M. Wt: 130.58
InChI Key: QUSFAMRQIOVQSO-UHFFFAOYSA-N
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Description

“4-chloro-1,5-dimethyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “4-chloro-1,5-dimethyl-1H-imidazole” can be analyzed using various techniques. Geometric parameters, vibrational wavenumbers, energy values of the HOMO–LUMO, Fukui functions, natural bond orbital (NBO) analysis, molecular electrostatic potential, UV spectrum analysis, and other properties can be calculated over the optimized structure .


Chemical Reactions Analysis

Imidazoles are involved in a diverse range of chemical reactions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Mechanism of Action

While the specific mechanism of action for “4-chloro-1,5-dimethyl-1H-imidazole” is not mentioned in the search results, imidazole derivatives are known to exhibit a broad range of chemical and biological properties . For example, sertaconazole, an imidazole/triazole type antifungal agent, is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase .

Future Directions

The future directions for “4-chloro-1,5-dimethyl-1H-imidazole” and other imidazole derivatives are likely to involve further exploration of their synthesis and applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

properties

IUPAC Name

4-chloro-1,5-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFAMRQIOVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1,5-dimethyl-1H-imidazole

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